molecular formula C15H23N3S B1292968 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861434-34-6

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1292968
M. Wt: 277.4 g/mol
InChI Key: CQZHMRZVESCXHW-UHFFFAOYSA-N
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Description

The compound 5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds known for their wide range of biological activities. The adamantyl group attached to the triazole ring is a bulky, cage-like moiety that can influence the physical and chemical properties of the molecule, potentially leading to unique biological activities.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves the reaction of various thiones with different reagents. For instance, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and substituted piperazines yielded N-Mannich bases, while the reaction with 1-bromo-2-methoxyethane and aryl methyl halides led to S-substituted products . Another method includes the alkylation of 3-(1-adamantyl)-4-methyl-1,2,4-triazole-5-thiol with 2-aminoethyl chlorides, producing a mixture of S- and N-alkylated derivatives . These synthetic routes highlight the versatility of 1,2,4-triazole derivatives in forming various substituted compounds with potential biological activities.

Molecular Structure Analysis

Theoretical calculations have been performed to understand the molecular structure and properties of similar adamantyl-1,2,4-triazole derivatives. Density functional theory (DFT) calculations, including optimized geometry, vibrational wavenumbers, and natural bond orbital (NBO) analysis, have been used to study the molecular structure and electron density distribution . These studies provide insights into the electronic properties of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the presence of the adamantyl group and the substituents on the triazole ring. The reactivity can be assessed by studying the frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can give an indication of the chemical stability and reactivity of the compound . Additionally, the molecular electrostatic potential (MEP) and NBO analysis can provide information on the sites of electrophilic and nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized by various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. These techniques provide information on the vibrational frequencies, molecular structure, and electronic environment of the hydrogen atoms within the molecule . The first hyperpolarizability is a property related to the nonlinear optical behavior of the compound, which can be significant for materials science applications . The polarizability and dipole moment are also important molecular properties that can influence the interaction of the compound with its environment .

Scientific Research Applications

Adamantane derivatives, such as “5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol”, have been the subject of extensive research due to their high reactivity . This high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

The synthesis of unsaturated adamantane derivatives is one of the most important and promising lines of research in adamantane chemistry . These derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

  • Transition Metal Complexes

    • Application : Adamantyl compounds are used to create complexes with transition metals .
    • Method : The synthesis involves creating peralkyls, mixed complexes, and π-acid complexes .
    • Results : This research has led to the creation of a variety of 1-adamantylmethyl compounds of transition metals .
  • Synthesis of β-Keto Ester

    • Application : Adamantyl compounds are used in the synthesis of β-keto esters .
    • Method : The synthesis involves the condensation of 1-adamantylmethyl bromide and ethyl acetoacetate .
    • Results : The desired 3-homoadamantyl-substituted β-keto ester was prepared, although in low yield .
  • Butylphosphonic Acid Ester Synthesis

    • Application : Adamantyl compounds are used in the synthesis of butylphosphonic acid esters .
    • Method : The synthesis involves the reaction of 1-adamantylmethyl butyl ester with butylphosphonic acid .
    • Results : The desired butylphosphonic acid, 1-adamantylmethyl butyl ester is produced .
  • Radical Functionalization

    • Application : Adamantane derivatives are used in radical functionalization methods to access substituted adamantanes and diamondoids .
    • Method : The synthesis involves direct radical-based functionalization reactions that convert diamondoid C–H bonds to C–C bonds .
    • Results : A variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) are produced .

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

3-(1-adamantylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-2-18-13(16-17-14(18)19)9-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZHMRZVESCXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

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